6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the reaction of 4-bromo-1H-pyrazole with N,N-dimethylpyrimidin-4-amine under specific conditions. One common method involves the use of a suitable solvent such as ethanol, and the reaction is often carried out under reflux conditions . The reaction may also require the presence of a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug discovery and development.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine
- 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
6-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(4-bromopyrazol-1-yl)-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c1-14(2)8-3-9(12-6-11-8)15-5-7(10)4-13-15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCQJPQMAPDBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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